molecular formula C10H12N2 B1361389 2-isopropyl-1H-benzo[d]imidazole CAS No. 5851-43-4

2-isopropyl-1H-benzo[d]imidazole

Cat. No.: B1361389
CAS No.: 5851-43-4
M. Wt: 160.22 g/mol
InChI Key: RITUGMAIQCZEOG-UHFFFAOYSA-N
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Description

2-Isopropyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with an isopropyl group attached to the second position of the nitrogen atom. This compound exhibits significant potential in various scientific and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-Isopropyl-1H-benzo[d]imidazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can affect various metabolic pathways . For example, it can bind to the active sites of enzymes, altering their activity and leading to changes in biochemical processes. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses and functions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. In some cell types, it has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, this compound can affect the expression of genes involved in cell growth and differentiation, potentially leading to altered cell function. Additionally, this compound can influence cellular metabolism by interacting with metabolic enzymes, thereby affecting the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For example, this compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing the substrate from accessing the site and thus blocking the enzyme’s function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to certain environmental factors, such as light and temperature . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cumulative effects on cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . For example, it can inhibit enzymes involved in the synthesis and breakdown of specific biomolecules, thereby influencing the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, this compound can be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropyl-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with isopropyl aldehyde under acidic conditions. The reaction typically proceeds as follows:

  • Condensation Reaction:

      Reactants: o-Phenylenediamine and isopropyl aldehyde

      Catalyst: Acidic catalyst (e.g., hydrochloric acid)

      Conditions: Reflux in ethanol or methanol

      Product: this compound

  • Cyclization Reaction:

      Catalyst: Acidic catalyst (e.g., sulfuric acid)

      Conditions: Heating under reflux

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar condensation and cyclization reactions. The choice of solvents, catalysts, and reaction conditions may vary to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-Isopropyl-1H-benzo[d]imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antihypertensive activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Isopropyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

  • 2-Methyl-1H-benzo[d]imidazole
  • 2-Ethyl-1H-benzo[d]imidazole
  • 2-Phenyl-1H-benzo[d]imidazole

Uniqueness: The presence of the isopropyl group at the second position of the nitrogen atom in this compound imparts unique steric and electronic properties, influencing its reactivity and biological activity. This makes it distinct from other benzimidazole derivatives and suitable for specific applications.

Properties

IUPAC Name

2-propan-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITUGMAIQCZEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207229
Record name Benzimidazole, 2-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5851-43-4
Record name 2-Isopropylbenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5851-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 2-isopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005851434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5851-43-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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